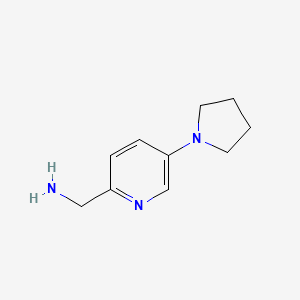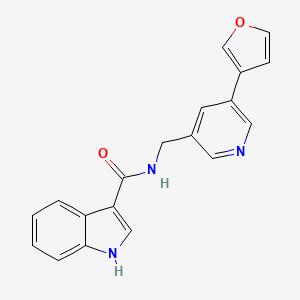![molecular formula C15H12O4 B2803507 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde CAS No. 161192-30-9](/img/structure/B2803507.png)
4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is an organic compound characterized by the presence of a benzodioxole moiety attached to a benzaldehyde group via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-benzodioxole in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzoic acid
Reduction: 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and benzaldehyde moieties allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-8-11-1-4-13(5-2-11)17-9-12-3-6-14-15(7-12)19-10-18-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUMBXRKAGTQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
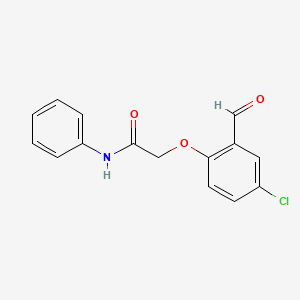
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2803426.png)
![6-methyl-4-oxo-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2803429.png)
![[4-(Sulfamoylamino)phenyl]boronic acid](/img/structure/B2803431.png)

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2803433.png)
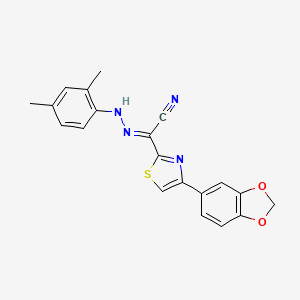
![4-butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)
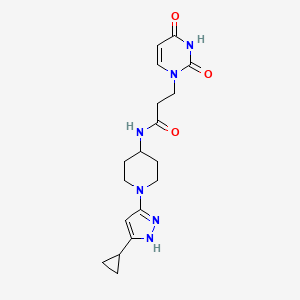
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
